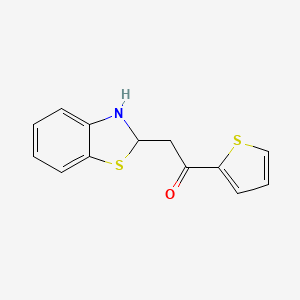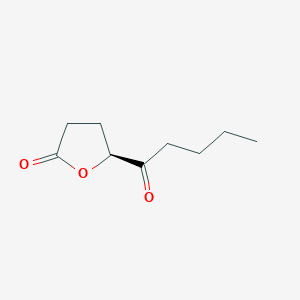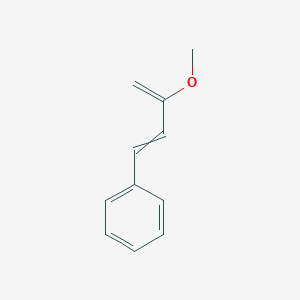
(3-Methoxybuta-1,3-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxybuta-1,3-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a (3-methoxybuta-1,3-dien-1-yl) group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactive diene functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxybuta-1,3-dien-1-yl)benzene typically involves the reaction of a suitable benzene derivative with a methoxy-substituted butadiene. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative, which can then be further modified to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxybuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene moiety into a more saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
(3-Methoxybuta-1,3-dien-1-yl)benzene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxybuta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through its reactive diene and aromatic functionalities. The compound can participate in various chemical reactions, forming covalent bonds with nucleophiles or undergoing electrophilic aromatic substitution. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-(3-Methylbuta-1,3-dien-1-yl)benzene: Similar structure but with a methyl group instead of a methoxy group.
(Z)-(3-Methoxybuta-1,3-dien-1-yl)benzene: Geometric isomer with different spatial arrangement of substituents.
Uniqueness
(3-Methoxybuta-1,3-dien-1-yl)benzene is unique due to its methoxy substitution, which can influence its reactivity and interactions compared to its methyl-substituted counterpart. The presence of the methoxy group can enhance its electron-donating properties, making it more reactive in certain chemical reactions.
Properties
CAS No. |
74104-18-0 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-methoxybuta-1,3-dienylbenzene |
InChI |
InChI=1S/C11H12O/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-9H,1H2,2H3 |
InChI Key |
NRRQXLYOHDBBBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


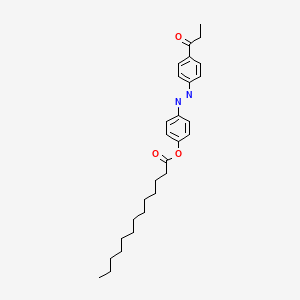
![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)
![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)
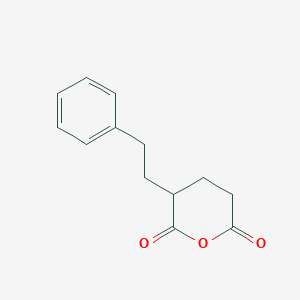
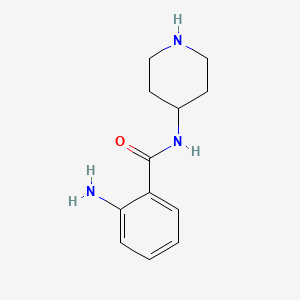

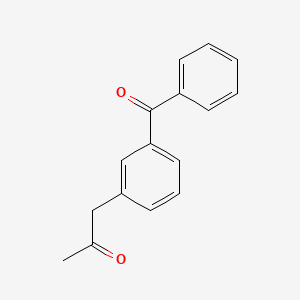
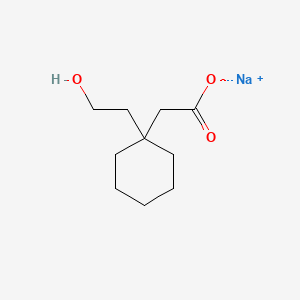
![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
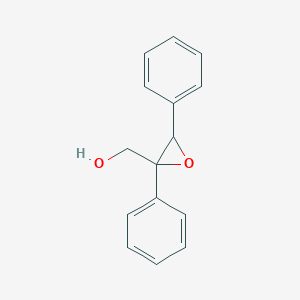
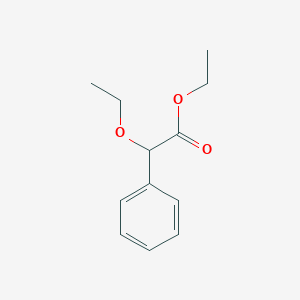
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)
